2-dodecyl-1-nitroguanidine
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Overview
Description
Guanidine, 3-dodecyl-1-nitro- is a compound that belongs to the class of guanidines, which are known for their versatile functional groups Guanidines are widely used in various fields due to their unique chemical properties, including high basicity and the ability to form hydrogen bonds
Preparation Methods
The synthesis of guanidines, including 3-dodecyl-1-nitro-guanidine, can be achieved through several methods. One common approach involves the reaction of amines with carbodiimides, which leads to the formation of guanidines under mild conditions . Another method includes the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and scalable routes to guanidines .
Chemical Reactions Analysis
Guanidine, 3-dodecyl-1-nitro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Guanidine, 3-dodecyl-1-nitro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidine derivatives are known for their potential as kinase inhibitors and DNA minor groove binders . The compound also finds applications in the industry as a catalyst and a precursor for the synthesis of heterocycles .
Mechanism of Action
The mechanism of action of guanidine, 3-dodecyl-1-nitro- involves its ability to act as both a nucleophile and an electrophile. The guanidine moiety can form hydrogen bonds and interact with various molecular targets, including enzymes and nucleic acids . The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways . The compound’s high basicity and planarity contribute to its ability to interact with aromatic systems in biological environments .
Comparison with Similar Compounds
Guanidine, 3-dodecyl-1-nitro- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and nitroguanidine compounds . Similar compounds include nitroguanidine-based insecticides like Clothianidin and Thiamethoxam, which are used for their biocidal properties . The uniqueness of 3-dodecyl-1-nitro-guanidine lies in its specific structure, which combines the properties of both guanidine and nitro groups, making it a versatile compound for various applications.
Properties
CAS No. |
101517-06-0 |
---|---|
Molecular Formula |
C13H28N4O2 |
Molecular Weight |
272.39 g/mol |
IUPAC Name |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
InChI Key |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
Key on ui other cas no. |
101517-06-0 |
Synonyms |
2-dodecyl-1-nitro-guanidine |
Origin of Product |
United States |
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